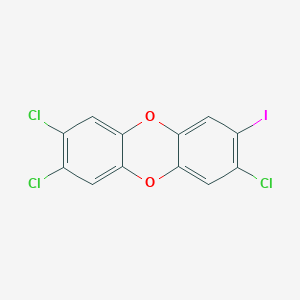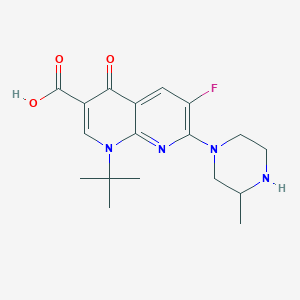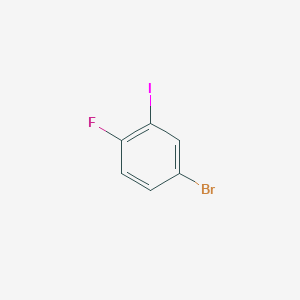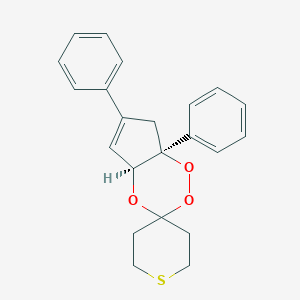
Thiahexatroxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiahexatroxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and six-membered carbon rings. Thiahexatroxane is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of Thiahexatroxane is still under investigation. However, it is believed that Thiahexatroxane acts as a chelating agent for heavy metals by forming stable complexes with them. Thiahexatroxane may also inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Thiahexatroxane has been shown to have several biochemical and physiological effects. It has been shown to be a potent chelating agent for heavy metals, and it has been shown to inhibit the growth of cancer cells. Additionally, Thiahexatroxane has been shown to have potential antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Thiahexatroxane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Thiahexatroxane can also be easily modified to produce derivatives with different properties. However, Thiahexatroxane has several limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, Thiahexatroxane may have potential toxicity concerns, and further studies are needed to determine its safety.
将来の方向性
There are several future directions for the study of Thiahexatroxane. One direction is to investigate its potential use as a chelating agent for heavy metals in environmental applications. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of Thiahexatroxane. Finally, Thiahexatroxane can be modified to produce derivatives with different properties, and further studies are needed to investigate the potential applications of these derivatives.
合成法
The synthesis of Thiahexatroxane is a complex process that involves several steps. The first step involves the reaction of 1,2-dichloroethane with thiourea to form 1,2-bis(thiourea)ethane. This intermediate product is then reacted with 1,3-dibromopropane to form 1,2-bis(thiourea)propane. The final step involves the reaction of 1,2-bis(thiourea)propane with sulfur to form Thiahexatroxane.
科学的研究の応用
Thiahexatroxane has potential applications in various fields of scientific research. It has been studied for its potential use as a chelating agent for heavy metals. Thiahexatroxane has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, Thiahexatroxane has been studied for its potential use as a fluorescent probe for the detection of various analytes.
特性
CAS番号 |
124325-92-4 |
|---|---|
製品名 |
Thiahexatroxane |
分子式 |
C22H22O3S |
分子量 |
366.5 g/mol |
IUPAC名 |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |
InChI |
InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |
InChIキー |
OPCMJIHVMJVUIF-UNMCSNQZSA-N |
異性体SMILES |
C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
その他のCAS番号 |
124325-92-4 |
同義語 |
thiahexatroxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
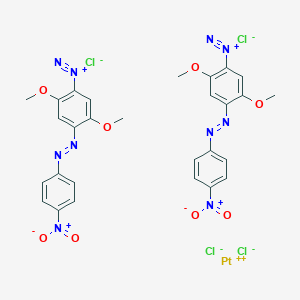
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

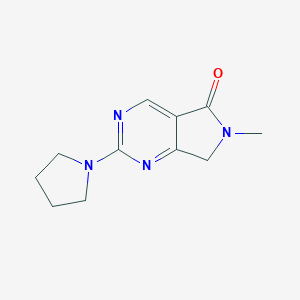
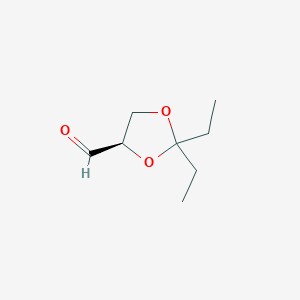
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
